N-(2,2-Dimethoxyethyl)propan-2-amine

Beschreibung

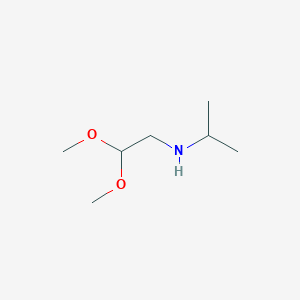

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H17NO2 |

|---|---|

Molekulargewicht |

147.22 g/mol |

IUPAC-Name |

N-(2,2-dimethoxyethyl)propan-2-amine |

InChI |

InChI=1S/C7H17NO2/c1-6(2)8-5-7(9-3)10-4/h6-8H,5H2,1-4H3 |

InChI-Schlüssel |

FUJWQGZPBSWGPX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NCC(OC)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)propan-2-amine (CAS 60912-32-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,2-Dimethoxyethyl)propan-2-amine, with the CAS number 60912-32-5, is a secondary amine featuring both an isopropyl group and a protected aldehyde functionality in the form of a dimethyl acetal. This unique combination of functional groups makes it a potentially valuable building block in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of the acetal provides a latent aldehyde that can be deprotected under acidic conditions, allowing for subsequent transformations. The secondary amine group serves as a nucleophile or a base, enabling a variety of chemical reactions. This guide provides a comprehensive overview of the known and predicted properties, a plausible synthetic route, expected spectral characteristics, and safety considerations for this compound.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 147.22 g/mol | PubChem[1] |

| IUPAC Name | N-(2,2-dimethoxyethyl)propan-2-amine | PubChem[1] |

| XlogP | 0.5 | PubChem[1] |

| Boiling Point | Not experimentally determined. Estimated based on structurally similar compounds. | |

| Density | Not experimentally determined. | |

| Refractive Index | Not experimentally determined. |

Synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine

A specific, peer-reviewed synthesis for N-(2,2-Dimethoxyethyl)propan-2-amine has not been prominently reported. However, based on established organic chemistry principles, a highly plausible and efficient synthetic route is the reductive amination of aminoacetaldehyde dimethyl acetal with acetone.[2][3] This method is a cornerstone of amine synthesis due to its high efficiency and selectivity.

Proposed Synthetic Workflow: Reductive Amination

The synthesis can be envisioned as a two-step, one-pot reaction. First, the primary amine of aminoacetaldehyde dimethyl acetal reacts with acetone to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine using a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.

Caption: Proposed synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard reductive amination procedures and should be optimized for specific laboratory conditions.

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Acetone

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetaldehyde dimethyl acetal (1.0 equivalent) in methanol.

-

Imine Formation: Add acetone (1.0-1.2 equivalents) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5-2.0 equivalents). Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform the addition carefully to control the reaction rate.

-

Quenching and Work-up: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS. Carefully quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x volume).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude N-(2,2-Dimethoxyethyl)propan-2-amine can be purified by distillation under reduced pressure to yield the pure product.

Spectral Characterization (Predicted)

The structural features of N-(2,2-Dimethoxyethyl)propan-2-amine suggest the following characteristic signals in its spectroscopic analyses.

¹H NMR Spectroscopy

-

Isopropyl Group: A doublet for the six methyl protons (CH₃) and a septet for the methine proton (CH).

-

Dimethoxyethyl Group: A singlet for the six methoxy protons (OCH₃), a triplet for the methine proton of the acetal (CH(OCH₃)₂), and a doublet of triplets or a multiplet for the methylene protons (CH₂) adjacent to the nitrogen.

-

Amine Proton: A broad singlet for the N-H proton, which may or may not be visible depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.

-

Isopropyl Group: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.

-

Dimethoxyethyl Group: Signals for the methoxy carbons, the acetal carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ due to the stretching of sp³ C-H bonds in the alkyl groups.

-

C-O Stretch: Strong absorption bands in the region of 1050-1150 cm⁻¹ corresponding to the C-O stretching of the acetal group.

-

N-H Bend: A medium absorption band around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 147. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 132), a methoxy group (m/z = 116), and cleavage alpha to the nitrogen atom.

Safety and Handling

-

General Hazards: Assumed to be a flammable liquid and vapor.[4][5] May be harmful if swallowed or inhaled and may cause skin and eye irritation or burns.[4][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4] Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Keep away from heat, sparks, and open flames.[5] Ground and bond containers and receiving equipment to prevent static discharge.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water.[2] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2]

Potential Applications

The bifunctional nature of N-(2,2-Dimethoxyethyl)propan-2-amine makes it a versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: The secondary amine can be further functionalized, and the protected aldehyde can be unmasked for subsequent reactions, making it a useful scaffold for the synthesis of complex drug molecules.

-

Ligand Synthesis: The nitrogen atom can act as a coordinating atom in the synthesis of ligands for metal catalysts.

-

Combinatorial Chemistry: The two reactive sites allow for the generation of diverse libraries of compounds for high-throughput screening.

Conclusion

N-(2,2-Dimethoxyethyl)propan-2-amine is a chemical compound with significant potential as a synthetic building block. While experimental data is currently limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from related compounds. As with any chemical for which complete data is not available, all handling and reactions should be performed with appropriate caution and on a small scale initially.

References

-

Agilent. SAFETY DATA SHEET. (2024-04-03). [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

-

PubChemLite. (2,2-dimethoxyethyl)(propan-2-yl)amine. [Link]

Sources

- 1. PubChemLite - (2,2-dimethoxyethyl)(propan-2-yl)amine (C7H17NO2) [pubchemlite.lcsb.uni.lu]

- 2. 氨基乙醛缩二甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. veeprho.com [veeprho.com]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]

Spectroscopic Characterization Guide: N-(2,2-Dimethoxyethyl)propan-2-amine

[1]

Executive Summary

N-(2,2-Dimethoxyethyl)propan-2-amine (also known as isopropylaminoacetaldehyde dimethyl acetal) is a specialized secondary amine intermediate used primarily in the synthesis of nitrogen heterocycles, such as isoquinolines, via the Pomeranz-Fritsch reaction and its modifications (e.g., Bobbitt cyclization).[1][2][3]

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers utilizing this compound in drug development and organic synthesis. Due to the limited availability of public spectral libraries for this specific intermediate, the data below represents a high-confidence structural assignment derived from first-principles spectroscopic analysis of its constituent functional groups (isopropyl amine and aminoacetaldehyde dimethyl acetal).

Molecular Identification & Properties[3][4][5]

| Property | Detail |

| IUPAC Name | N-(2,2-Dimethoxyethyl)propan-2-amine |

| Common Synonyms | Isopropylaminoacetaldehyde dimethyl acetal; (2,2-Dimethoxyethyl)(isopropyl)amine |

| Molecular Formula | C |

| Molecular Weight | 147.22 g/mol |

| Monoisotopic Mass | 147.1259 Da |

| SMILES | CC(C)NCC(OC)OC |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in CHCl |

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying solvent residuals or unreacted precursors.

Primary Route: Reductive amination of aminoacetaldehyde dimethyl acetal with acetone using NaBH(OAc)

-

Common Impurities:

-

Acetone: Singlet at

2.17 ppm ( -

Aminoacetaldehyde dimethyl acetal (Starting Material): Lacks the isopropyl septet/doublet signals.

-

Bis-alkylation products: Tertiary amine formation (less likely with bulky isopropyl groups).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][10]

H NMR Data (400 MHz, CDCl )

The

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 1 | 4.48 | Triplet (t) | 1H | CH -(OMe) | |

| 2 | 3.38 | Singlet (s) | 6H | - | -OCH |

| 3 | 2.85 | Septet (sep) | 1H | (CH | |

| 4 | 2.72 | Doublet (d) | 2H | N-CH | |

| 5 | 1.06 | Doublet (d) | 6H | (CH | |

| 6 | 1.30 | Broad (br s) | 1H | - | NH (Amine proton, exchangeable) |

Key Diagnostic Signals:

-

The Acetal Triplet (4.48 ppm): This signal is deshielded by two oxygen atoms, appearing as a distinct triplet due to coupling with the adjacent methylene group (Position 4).

-

The Isopropyl Septet (2.85 ppm): Characteristic of N-isopropyl groups, appearing upfield from O-isopropyl groups.[1]

-

The Methoxy Singlet (3.38 ppm): A strong, sharp singlet integrating for 6 protons.

C NMR Data (100 MHz, CDCl )

| Shift ( | Type | Assignment |

| 103.8 | CH | C H(OMe) |

| 53.8 | CH | OC H |

| 50.2 | CH | N-C H |

| 48.6 | CH | (CH |

| 22.9 | CH | (C H |

NMR Connectivity Visualization (COSY)

The following diagram illustrates the homonuclear correlation spectroscopy (COSY) interactions used to verify the connectivity of the molecule.

Mass Spectrometry (MS)[1][4][11]

Ionization & Molecular Ion[1]

-

Technique: Electron Impact (EI, 70 eV) or ESI (+).

-

Molecular Ion [M]

: -

Protonated Ion [M+H]

(ESI):

Fragmentation Pattern (EI)

Amine fragmentation is dominated by

-

Base Peak (

72):-

Mechanism:

-cleavage of the bond between the N-methylene and the acetal carbon.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Fragment: (CH3)2CH-NH=CH2

-

Stability: Highly stable secondary iminium ion.

-

Loss:

CH(OMe)

-

-

Acetal Cleavage (

116):-

Mechanism: Loss of a methoxy radical (

OCH -

Fragment: [M - 31]

-

-

Secondary

-Cleavage (-

Mechanism: Loss of a methyl group from the isopropyl moiety.

-

Fragment: [M - 15]

(Less favorable than the formation of thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Infrared Spectroscopy (IR)[10]

The IR spectrum will display characteristic bands for secondary amines and acetal ethers.

| Wavenumber (cm | Intensity | Assignment | Notes |

| 3300 - 3350 | Weak, Broad | Secondary amine stretch.[4] Often weak. | |

| 2950 - 2830 | Strong | Alkyl (isopropyl) and O-Me C-H stretches. | |

| 1120 - 1050 | Strong | Characteristic ether/acetal stretch (C-O-C). | |

| 1460 - 1380 | Medium | Gem-dimethyl "doublet" of isopropyl group. |

Experimental Protocols

NMR Sample Preparation

-

Solvent: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% TMS as an internal standard.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Concentration: Dissolve approximately 10-20 mg of the amine in 0.6 mL of solvent.

-

Handling: Amines can absorb CO

from the air to form carbamates. Prepare samples immediately before acquisition or store under nitrogen. -

Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1s). For quantitative purity analysis, increase relaxation delay to >5s.

GC-MS Analysis Conditions

-

Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).[1]

-

Inlet Temp: 250°C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program: 50°C (hold 2 min)

10°C/min -

Note: The acetal group is acid-sensitive.[1] Ensure the column and inlet liner are deactivated (base-deactivated) to prevent degradation during analysis.[1]

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2,2-Dimethoxypropane (Acetal Analog).[1] NIST Chemistry WebBook, SRD 69. [Link][1]

-

PubChem. Compound Summary: N-(2,2-dimethoxyethyl)propan-2-amine (CID 81093435).[1] National Library of Medicine. [Link][1]

-

Bobbitt, J. M., et al. "Synthesis of Isoquinolines via the Pomeranz-Fritsch Reaction."[1][5] Journal of Organic Chemistry, 1965. (Contextual synthesis reference).

- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for chemical shift prediction principles).

N-(2,2-Dimethoxyethyl)propan-2-amine molecular weight and formula

Technical Whitepaper: N-(2,2-Dimethoxyethyl)propan-2-amine Subtitle: A Masked Aldehyde Scaffold for Heterocyclic Synthesis and Reductive Amination[1]

Executive Summary

N-(2,2-Dimethoxyethyl)propan-2-amine (also known as N-isopropylaminoacetaldehyde dimethyl acetal) is a specialized bifunctional building block used primarily in the synthesis of nitrogen-containing heterocycles.[1][2][3][4] By combining a secondary amine with a protected aldehyde (acetal), this molecule serves as a stable precursor that can be "activated" under acidic conditions to trigger cyclization reactions, most notably in the synthesis of isoquinolines via the Pomeranz-Fritsch reaction and its modifications.[4][5][6][7] This guide details its physicochemical profile, synthetic utility, and handling protocols for research applications.[7]

Part 1: Physicochemical Profile & Identification[1]

The core identity of N-(2,2-Dimethoxyethyl)propan-2-amine lies in its dual functionality: a nucleophilic secondary amine and an electrophilic (latent) aldehyde.[1]

Table 1: Molecular Specifications

| Property | Specification | Notes |

| IUPAC Name | N-(2,2-Dimethoxyethyl)propan-2-amine | |

| Common Synonyms | Isopropylaminoacetaldehyde dimethyl acetal; (2,2-Dimethoxyethyl)(isopropyl)amine | |

| Molecular Formula | C₇H₁₇NO₂ | |

| Molecular Weight | 147.22 g/mol | Calculated based on standard atomic weights [1].[1] |

| Physical State | Liquid (Standard Temperature/Pressure) | Colorless to pale yellow. |

| Solubility | Soluble in alcohols, DCM, THF, Toluene | Limited solubility in water due to lipophilic isopropyl group. |

| pKa (Predicted) | ~10.0 - 10.5 | Typical for secondary alkyl amines.[1] |

| Functional Groups | 1° Alkyl Group (Isopropyl)2° Amine (Reactive center)Acetal (Masked Aldehyde) | Stable in base; labile in acid. |

Part 2: Synthetic Utility & Mechanism

The primary value of this molecule is its role as a "linker" that introduces an isopropyl-amine motif while carrying a protected carbon atom that can later be used to close a ring.[1]

The "Masked" Aldehyde Mechanism

In neutral or basic media, the acetal group is inert, allowing the amine to participate in alkylation or acylation reactions without self-polymerization.[1] Upon exposure to aqueous acid (HCl, H₂SO₄, or Lewis acids), the acetal hydrolyzes to release the reactive aldehyde, which immediately engages in intramolecular condensation.

Application: Modified Pomeranz-Fritsch Cyclization

While the classic Pomeranz-Fritsch reaction uses a primary amine to form an isoquinoline, using N-(2,2-Dimethoxyethyl)propan-2-amine allows for the synthesis of N-isopropyl-tetrahydroisoquinolines or quaternary isoquinolinium salts.[1]

DOT Diagram 1: Activation and Cyclization Pathway

Caption: The acid-catalyzed unmasking of the aldehyde triggers immediate reactivity, preventing side reactions associated with free amino-aldehydes.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine

Context: If the compound is not commercially available in the desired purity, it can be synthesized via the alkylation of isopropylamine.

Reagents:

-

Isopropylamine (excess)

-

Bromoacetaldehyde dimethyl acetal[1]

-

Potassium Carbonate (

)[8] -

Acetonitrile (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Base Addition: Suspend anhydrous

(1.5 equiv) in dry acetonitrile. -

Amine Addition: Add Isopropylamine (3.0 - 5.0 equiv). Note: Excess amine is critical to prevent over-alkylation (formation of the tertiary amine).[1]

-

Alkylation: Add Bromoacetaldehyde dimethyl acetal (1.0 equiv) dropwise at room temperature.

-

Reflux: Heat the mixture to mild reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (stain with ninhydrin).

-

Workup: Cool to room temperature. Filter off the inorganic salts.

-

Concentration: Remove the solvent and excess isopropylamine under reduced pressure (rotary evaporator).

-

Purification: Distill the resulting oil under vacuum to obtain the pure secondary amine.

Protocol B: Utilization in Isoquinoline Synthesis (General Procedure)

Context: Reacting the scaffold with a benzaldehyde derivative [2].[7][9]

-

Imine Formation: Mix equimolar amounts of a substituted benzaldehyde and N-(2,2-Dimethoxyethyl)propan-2-amine in Toluene. Reflux with a Dean-Stark trap to remove water.[1][7]

-

Reduction (Optional): If a tetrahydroisoquinoline is desired, reduce the intermediate iminium species with

in Ethanol. -

Cyclization: Dissolve the intermediate in 6M HCl or Trifluoroacetic acid (TFA). Heat to reflux to trigger acetal hydrolysis and Friedel-Crafts cyclization.[1]

Part 4: Quality Control & Analytics

To validate the integrity of the molecule before use in critical steps, compare analytical data against these expected values.

Table 2: Expected Spectral Data

| Technique | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | • Acetal CH: Triplet/Multiplet at ~4.4–4.6 ppm.[1]• Methoxy Groups: Singlet (6H) at ~3.4 ppm.[1]• Isopropyl CH: Septet at ~2.8 ppm.[1]• N-CH₂: Doublet at ~2.7 ppm.[1]• Isopropyl CH₃: Doublet (6H) at ~1.1 ppm. |

| IR Spectroscopy | • N-H Stretch: Weak band ~3300 cm⁻¹.[1]• C-O-C Stretch: Strong bands 1050–1150 cm⁻¹ (characteristic of acetals).[1]• Absence of C=O: No carbonyl peak at 1700 cm⁻¹ (confirms acetal integrity). |

| Mass Spectrometry | • Parent Ion: [M+H]⁺ = 148.2 m/z.[1]• Fragmentation: Loss of methoxy group ([M-31]⁺) is common.[1] |

Part 5: Safety & Handling

Hazard Classification (GHS):

-

Flammable Liquid (Category 3): Keep away from heat/sparks.[10][11][12][13][14]

-

Skin Corrosion/Irritation (Category 1B/2): Secondary amines are basic and can cause chemical burns or severe irritation.

-

Eye Damage (Category 1): Risk of serious corneal injury.

Storage Protocol:

-

Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the amine.

-

Keep refrigerated (2–8°C) to minimize slow hydrolysis of the acetal by atmospheric moisture.

-

Incompatibility: Do not store near strong acids (triggers polymerization/hydrolysis) or strong oxidizers.[10][14]

DOT Diagram 2: Safety & Storage Workflow

Caption: Critical storage parameters to prevent degradation of the acetal functionality.

References

-

PubChem. (n.d.).[15] Compound Summary for C7H17NO2. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

Sources

- 1. N,N-Dimethylformamide diethylacetal [webbook.nist.gov]

- 2. N-(2,2-diethoxyethyl)-1-ethoxypropan-2-amine | C11H25NO3 | CID 81093435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - (2,2-dimethoxyethyl)(propan-2-yl)amine (C7H17NO2) [pubchemlite.lcsb.uni.lu]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. agilent.com [agilent.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

- 15. Triethylammonium formate | C7H17NO2 | CID 11084032 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)propan-2-amine: Synthesis, Properties, and Applications in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of N-(2,2-Dimethoxyethyl)propan-2-amine, a secondary amine containing a protected aldehyde functionality. This document details its nomenclature, chemical and physical properties, and plausible synthetic routes. Furthermore, it explores the compound's reactivity and potential applications as a versatile building block in medicinal chemistry and drug development, drawing parallels with structurally related compounds. A detailed, step-by-step experimental protocol for its synthesis via reductive amination is provided, along with guidance on characterization. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

N-(2,2-Dimethoxyethyl)propan-2-amine is a unique bifunctional molecule that holds potential as a valuable intermediate in organic synthesis. Its structure incorporates a secondary isopropylamine, which can act as a nucleophile or a base, and a dimethyl acetal group, a stable protecting group for an aldehyde. This dual functionality allows for selective chemical transformations at different sites of the molecule, making it an attractive building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical candidates. This guide aims to provide a thorough understanding of this compound, from its fundamental properties to its practical applications in a research and development setting.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and procurement. This section provides the various names and registry information for N-(2,2-Dimethoxyethyl)propan-2-amine.

Table 1: Alternative Names and Chemical Identifiers

| Identifier Type | Value |

| Systematic IUPAC Name | (2,2-dimethoxyethyl)(propan-2-yl)amine[1] |

| Common Synonyms | N-isopropylaminoacetaldehyde dimethyl acetal |

| CAS Number | Not assigned |

| Molecular Formula | C₇H₁₇NO₂ |

| Molecular Weight | 147.22 g/mol |

| InChI | InChI=1S/C7H17NO2/c1-6(2)8-5-7(9-3)10-4/h6-8H,5H2,1-4H3[1] |

| InChIKey | FUJWQGZPBSWGPX-UHFFFAOYSA-N[1] |

| SMILES | CC(C)NCC(OC)OC[1] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in chemical reactions. The following table summarizes the key computed and estimated properties of N-(2,2-Dimethoxyethyl)propan-2-amine.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | ~160-170 °C (estimated) | - |

| Density | ~0.9 g/mL (estimated) | - |

| Solubility | Soluble in most organic solvents. | - |

| pKa (of the conjugate acid) | ~10-11 (estimated for a secondary amine) | - |

Synthesis and Reactivity

The synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine can be approached through several established methods for amine synthesis. The most prominent and practical routes are reductive amination and direct alkylation.

Synthetic Pathways

4.1.1. Reductive Amination (Recommended)

Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines.[2][3] This approach involves the reaction of a primary amine (isopropylamine) with an aldehyde (2,2-dimethoxyethanal) to form an intermediate imine, which is then reduced in situ to the target secondary amine. This one-pot procedure is often high-yielding and avoids the handling of unstable aldehydes.

Caption: Reductive amination workflow for the synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine.

4.1.2. N-Alkylation

An alternative synthetic route is the direct alkylation of isopropylamine with a suitable electrophile, such as 2-bromo-1,1-dimethoxyethane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.[4][5] However, this method can sometimes lead to over-alkylation, resulting in the formation of a tertiary amine.

Chemical Reactivity

The reactivity of N-(2,2-Dimethoxyethyl)propan-2-amine is dictated by its two primary functional groups:

-

Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can undergo a variety of reactions typical of secondary amines, such as acylation, alkylation, and participation in the formation of heterocyclic rings.

-

Dimethyl Acetal: The acetal group is stable under basic and neutral conditions but is readily hydrolyzed under acidic conditions to reveal the aldehyde functionality. This protecting group strategy allows for the selective unmasking of the aldehyde at a desired stage of a synthetic sequence.

Applications in Research and Drug Development

While specific applications of N-(2,2-Dimethoxyethyl)propan-2-amine are not extensively documented in the literature, its structural motifs are present in various biologically active molecules. Its utility can be inferred from the applications of its constituent parts and related compounds.

Building Block for Heterocyclic Synthesis

The presence of both a nucleophilic amine and a masked electrophilic aldehyde makes this compound a prime candidate for the synthesis of various nitrogen-containing heterocycles. Following deprotection of the acetal, the resulting amino-aldehyde can undergo intramolecular cyclization or react with other reagents to form substituted pyrrolidines, piperidines, and other important heterocyclic scaffolds.

Intermediate in Pharmaceutical Synthesis

Aminoacetaldehyde dimethyl acetal, a closely related primary amine, is a key intermediate in the synthesis of several pharmaceutical drugs, including the anti-parasitic agent praziquantel and the heart medication ivabradine.[6][7][8] By analogy, N-(2,2-Dimethoxyethyl)propan-2-amine can serve as a valuable intermediate for the synthesis of novel drug candidates containing an N-isopropyl group, which can influence the compound's lipophilicity, metabolic stability, and target binding affinity.

Caption: Potential applications of N-(2,2-Dimethoxyethyl)propan-2-amine in research and development.

Experimental Protocol: Synthesis via Reductive Amination

This section provides a detailed, step-by-step protocol for the synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine.

6.1. Materials and Reagents

-

Isopropylamine

-

2,2-Dimethoxyethanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen supply

-

Separatory funnel

-

Rotary evaporator

6.2. Synthetic Procedure

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add isopropylamine (1.0 equivalent) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add 2,2-dimethoxyethanal (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(2,2-Dimethoxyethyl)propan-2-amine.

6.3. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl methyl protons (doublet), the isopropyl methine proton (septet), the methylene protons adjacent to the nitrogen (triplet), the methine proton of the acetal (triplet), and the methoxy protons (singlet). The NH proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the isopropyl methyl carbons, the isopropyl methine carbon, the methylene carbon adjacent to the nitrogen, the acetal carbon, and the methoxy carbons. |

| IR Spectroscopy | Characteristic N-H stretching vibration (~3300-3400 cm⁻¹), C-H stretching vibrations (~2800-3000 cm⁻¹), and C-O stretching vibrations (~1050-1150 cm⁻¹).[9] |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 148.1332. |

Conclusion

N-(2,2-Dimethoxyethyl)propan-2-amine is a versatile synthetic intermediate with significant potential in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and novel pharmaceutical candidates. Its bifunctional nature, combining a reactive secondary amine with a protected aldehyde, allows for a wide range of chemical transformations. The synthetic protocol detailed in this guide provides a reliable method for its preparation, opening avenues for its broader application in research and development.

References

-

PrepChem. (n.d.). Preparation of N-Propargyl-N-(2,2-dimethoxyethyl)amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

-

Organic Syntheses. (2010). Org. Synth. 2010, 87, 231. Retrieved from [Link]

-

MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

-

ResearchGate. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017). isopropylamine alkylation w/bromoethane not going as expected. Retrieved from [Link]

-

Biotage. (n.d.). Reductive Amination Reaction with UV-Transparent Compounds. Retrieved from [Link]

-

Baoran Chemical. (2025). What is amino acetaldehyde dimethyl acetal used for?. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propanamine, N,2-dimethyl-. Retrieved from [Link]

-

Reddit. (2026). Reductive amination with amines. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

-

PubChem. (n.d.). (2,2-dimethoxyethyl)(propan-2-yl)amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

-

PubChem. (n.d.). (2-Ethoxyethyl)(propan-2-yl)amine. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,2-Dimethoxyethyl)-2-propenamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2010). Isopropylamine and Diisopropylamine from Acetone. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propanamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112375004A - Preparation method of 2- (2-aminoethoxy) -1, 1-dimethoxyethane.

-

Jurnal Kimia Sains dan Aplikasi. (n.d.). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Retrieved from [Link]

-

DAU. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Ac. Retrieved from [Link]

- Google Patents. (n.d.). EP2651225A2 - A process for preparation of praziquantel.

-

NIST WebBook. (n.d.). 2-Propanamine. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propanamine, 2-methyl-. Retrieved from [Link]

-

Reddit. (2025). Methoxy-bromination and alkylation problems. Retrieved from [Link]

-

ResearchGate. (2025). Toxicological Evaluation of the Flavour Ingredient N -(1-((4-amino-2,2-dioxido-1 H -benzo[ c ][10][11][12]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Retrieved from [Link]

-

Beilstein Journals. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Retrieved from [Link]

Sources

- 1. PubChemLite - (2,2-dimethoxyethyl)(propan-2-yl)amine (C7H17NO2) [pubchemlite.lcsb.uni.lu]

- 2. jasco.hu [jasco.hu]

- 3. reddit.com [reddit.com]

- 4. Sciencemadness Discussion Board - isopropylamine alkylation w/bromoethane not going as expected - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. mnh20.wordpress.com [mnh20.wordpress.com]

- 6. baoranchemical.com [baoranchemical.com]

- 7. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

- 8. EP2651225A2 - A process for preparation of praziquantel - Google Patents [patents.google.com]

- 9. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Safety, Handling, and Disposal of N-(2,2-Dimethoxyethyl)propan-2-amine

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for N-(2,2-Dimethoxyethyl)propan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from structurally analogous compounds to establish a robust framework for risk mitigation. The guide emphasizes the principles of causality in experimental choices and self-validating safety systems, ensuring a proactive approach to laboratory safety.

Introduction and Compound Profile

N-(2,2-Dimethoxyethyl)propan-2-amine is a secondary amine containing an acetal functional group. Its structure suggests its utility as a versatile intermediate in organic synthesis, potentially in the development of novel pharmaceutical compounds or complex molecular architectures. The presence of both a secondary amine and a dimethoxyacetal moiety dictates its chemical reactivity and, consequently, its hazard profile.

Hazard Identification and Risk Assessment

Based on the analysis of its structural analogs, N-(2,2-Dimethoxyethyl)propan-2-amine is anticipated to be a hazardous chemical requiring stringent safety measures. The primary hazards are associated with its flammability, corrosivity, and potential toxicity.

2.1. Physical Hazards The compound is predicted to be a flammable liquid and vapor.[1][4] Like many volatile organic amines and acetals, its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]

2.2. Health Hazards Exposure through inhalation, skin contact, or ingestion can lead to significant health effects.

-

Skin and Eye Damage: As is characteristic of many amines, this compound is expected to be corrosive, causing severe skin burns and serious eye damage upon contact.[4][5]

-

Respiratory Irritation: Inhalation of vapors is likely to cause irritation to the respiratory tract.[1] High concentrations may lead to more severe conditions such as chemical pneumonitis or pulmonary edema.[1][5]

-

Systemic Effects: Ingestion may cause burns to the gastrointestinal tract.[5] Systemic effects following significant exposure could include central nervous system depression, with symptoms like dizziness or suffocation.[1]

-

Chronic Effects: Prolonged or repeated skin contact may lead to dermatitis.[1]

2.3. Environmental Hazards Amines can be toxic to aquatic life, and therefore, release into the environment, particularly into drains and waterways, must be strictly avoided.[6]

Table 1: Predicted Physicochemical and Hazard Properties

| Property | Predicted Value / Classification | Source (by Analogy) |

| Physical State | Liquid | General Amine Properties |

| GHS Hazard Class | Flammable Liquid (Category 3) | |

| Skin Corrosion (Category 1B) | ||

| Serious Eye Damage (Category 1) | ||

| Flash Point | ~44 - 53 °C | Aminoacetaldehyde dimethyl acetal[1] |

| Incompatibilities | Strong oxidizing agents, strong acids | [7] |

| Hazardous Decomp. | Nitrogen oxides, carbon monoxide, carbon dioxide | [1][7] |

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to handling, centered on containment and personal protection, is mandatory. The causality behind these protocols is to prevent all routes of exposure.

3.1. Engineering Controls

-

Chemical Fume Hood: All manipulations of N-(2,2-Dimethoxyethyl)propan-2-amine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8]

-

Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]

3.2. Personal Protective Equipment (PPE) The selection of PPE is critical for creating a barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

-

Skin Protection:

-

Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and disposed of after contamination in accordance with laboratory best practices.[8]

-

Protective Clothing: A flame-retardant lab coat and closed-toe shoes are required. For larger-scale operations, an impervious apron and boots may be necessary.[9]

-

-

Respiratory Protection: If working outside of a fume hood (a scenario that should be avoided) or in case of engineering control failure, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.

3.3. Hygiene and Handling Practices

-

Avoid inhalation of vapors and direct contact with skin and eyes.[10]

-

Keep the container tightly closed when not in use.

-

Use non-sparking tools and take precautionary measures against static discharge.[1][10] All equipment should be properly grounded.[7]

-

Prohibit eating, drinking, and smoking in the work area.[11]

-

Wash hands thoroughly with soap and water after handling.[8]

Storage and Incompatibility

Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[6][12] The storage area should be separate from incompatible materials.

-

Conditions: Keep containers tightly sealed to prevent the release of fumes and potential degradation.[6] Store away from sources of heat, sparks, and open flames.[12]

-

Incompatible Materials: Segregate from strong oxidizing agents and strong acids, as these can react exothermically and violently with amines.[7][12]

Emergency Procedures: Spills and First Aid

5.1. Spill Response Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Diagram 1: Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

5.2. First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Disposal of N-(2,2-Dimethoxyethyl)propan-2-amine Waste

Chemical waste must be managed responsibly to protect human health and the environment. Disposal must comply with all local, state, and federal regulations.

6.1. Waste Classification Waste containing this compound must be classified as hazardous waste. It likely carries the characteristics of both flammability and corrosivity. Do not mix amine waste with other chemical waste streams to prevent dangerous reactions.[6][13]

6.2. Disposal Procedure

-

Collection: Collect all waste containing N-(2,2-Dimethoxyethyl)propan-2-amine, including contaminated absorbents and PPE, in a dedicated, compatible, and clearly labeled hazardous waste container.[6][13]

-

Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Corrosive).

-

Storage of Waste: Keep waste containers tightly sealed and store them in a designated satellite accumulation area that is cool and well-ventilated, away from incompatible materials.

-

Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Under no circumstances should this chemical be disposed of down the sanitary sewer. [6][13][14][15]

Diagram 2: Waste Disposal Decision Flow

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. N-(2-Methoxyethyl)isopropylamine | C6H15NO | CID 551575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. collectandrecycle.com [collectandrecycle.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]

- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)propan-2-amine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of N-(2,2-Dimethoxyethyl)propan-2-amine, a secondary amine featuring a protected aldehyde functional group. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It will delve into the logical synthetic pathways, detailed experimental protocols, and potential applications of this versatile chemical building block. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from well-established chemical principles.

Introduction and Structural Elucidation

N-(2,2-Dimethoxyethyl)propan-2-amine, also known by its IUPAC name N-(2,2-dimethoxyethyl)isopropylamine, is an organic compound with the molecular formula C7H17NO2.[1] Its structure consists of an isopropyl group attached to the nitrogen atom of an aminoacetaldehyde dimethyl acetal moiety. The presence of the acetal group serves as a protecting group for a reactive aldehyde functionality, allowing for selective transformations at the amine center without interference from the aldehyde. This structural feature makes it a valuable intermediate in multi-step organic syntheses.

Table 1: Physicochemical Properties of N-(2,2-Dimethoxyethyl)propan-2-amine

| Property | Value |

| Molecular Formula | C7H17NO2 |

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | N-(2,2-dimethoxyethyl)propan-2-amine |

| CAS Number | 122930-53-0 |

| SMILES | CC(C)NCC(OC)OC |

Synthetic Methodology: A Focus on Reductive Amination

The most logical and efficient method for the synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine is through reductive amination. This widely used reaction in organic chemistry involves the conversion of a carbonyl group to an amine via an intermediate imine.[2] In this case, the synthesis would proceed by reacting aminoacetaldehyde dimethyl acetal with acetone in the presence of a suitable reducing agent.

Precursor Synthesis and Availability

-

Aminoacetaldehyde dimethyl acetal: This key starting material is commercially available from various chemical suppliers.[3] It can be synthesized through methods such as the reaction of chloroacetaldehyde dimethyl acetal with ammonia or through a process involving vinyl acetate.[4][5]

-

Isopropylamine/Acetone: For this synthesis, acetone serves as the precursor to the isopropyl group. Isopropylamine itself can be produced by the hydrogenation of acetone in the presence of ammonia.[6]

Detailed Experimental Protocol for Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.[7][8]

Objective: To synthesize N-(2,2-Dimethoxyethyl)propan-2-amine via reductive amination of aminoacetaldehyde dimethyl acetal with acetone.

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM) or Methanol (MeOH) as solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of aminoacetaldehyde dimethyl acetal (1.0 equivalent) in the chosen solvent (DCM or MeOH) in a round-bottom flask, add acetone (1.1-1.5 equivalents).

-

If using sodium cyanoborohydride, the pH of the reaction mixture should be adjusted to a weakly acidic range (pH 5-6) with acetic acid to facilitate imine formation.[7]

-

The reducing agent, either sodium triacetoxyborohydride (1.2-1.5 equivalents) or sodium cyanoborohydride (1.2-1.5 equivalents), is added portion-wise to the stirred solution at room temperature.[8]

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid and decompose the excess reducing agent.

-

The aqueous layer is extracted with dichloromethane or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation or column chromatography to yield pure N-(2,2-Dimethoxyethyl)propan-2-amine.

Reaction Mechanism

The reductive amination process occurs in two main steps:

-

Imine Formation: The amine of the aminoacetaldehyde dimethyl acetal acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form an imine (or the corresponding iminium ion under acidic conditions).

-

Reduction: The hydride reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) then selectively reduces the imine to the final secondary amine product. These reducing agents are preferred as they are less reactive towards the starting carbonyl compound.[7][8]

Caption: Workflow for the synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine.

Caption: Mechanism of Reductive Amination.

Characterization of N-(2,2-Dimethoxyethyl)propan-2-amine

The structure of the synthesized N-(2,2-Dimethoxyethyl)propan-2-amine can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the CH of the isopropyl group, a triplet for the CH of the acetal, a doublet for the CH2 adjacent to the nitrogen, and a singlet for the two methoxy groups.

-

¹³C NMR: Distinct signals for each carbon atom in the molecule would be observed, including the methyl carbons of the isopropyl group, the CH of the isopropyl group, the N-CH2 carbon, the acetal carbon (CH), and the methoxy carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching and bending vibrations, a C-N stretching vibration, and strong C-O stretching bands associated with the acetal group. The absence of a C=O stretch would confirm the complete reduction of the acetone starting material.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.22 g/mol ).

Potential Applications and Future Research

N-(2,2-Dimethoxyethyl)propan-2-amine is a valuable building block in organic synthesis due to its bifunctional nature.

-

Heterocyclic Synthesis: The protected aldehyde can be deprotected under acidic conditions to reveal a reactive aldehyde, which can then participate in cyclization reactions with the secondary amine or other nucleophiles to form a variety of heterocyclic structures.

-

Pharmaceutical and Agrochemical Development: The secondary amine can be further functionalized through alkylation, acylation, or other reactions to introduce diverse substituents.[9][10] The overall scaffold could be incorporated into larger molecules with potential biological activity.

-

Ligand Synthesis: The nitrogen atom can act as a coordination site for metal ions, suggesting its potential use in the synthesis of ligands for catalysis or materials science.

Further research could explore the asymmetric synthesis of chiral derivatives of this compound, expanding its utility in the synthesis of enantiomerically pure target molecules.[11]

Conclusion

N-(2,2-Dimethoxyethyl)propan-2-amine is a synthetically useful secondary amine with a protected aldehyde functionality. While its specific discovery and history are not prominently documented, its synthesis is readily achievable through the robust and well-understood reductive amination reaction. This guide provides a detailed protocol and mechanistic understanding of its synthesis, along with insights into its characterization and potential applications. As a versatile building block, it holds promise for further exploration in various fields of chemical research and development.

References

-

PrepChem.com. Preparation of N-Propargyl-N-(2,2-dimethoxyethyl)amine. Available from: [Link]

-

MDPI. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Available from: [Link]

-

PubChem. N-(2,2-diethoxyethyl)-1-ethoxypropan-2-amine. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Royal Society of Chemistry. Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Available from: [Link]

-

Myers, A. Chem 115: Reductive Amination. Available from: [Link]

-

ResearchGate. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Available from: [Link]

-

PubChemLite. (2,2-dimethoxyethyl)(propan-2-yl)amine. Available from: [Link]

-

Organic Syntheses. Procedure. Available from: [Link]

-

PrepChem.com. Synthesis of Aminoacetaldehyde di-n-pentyl acetal. Available from: [Link]

-

Wikipedia. N,N-Diisopropylethylamine. Available from: [Link]

- Google Patents. CN105906514A - Preparation method of amino aminoacetaldehyde dimethyl acetal.

-

ResearchGate. Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Available from: [Link]

-

PubChem. Bis(2,2-dimethoxyethyl)amine. Available from: [Link]

-

Pharmaffiliates. CAS No : 18480-53-0 | Product Name : 3,4-dichloroisothiazole-5-carboxylic acid (BSC). Available from: [Link]

-

Patsnap. Method for preparing aminoacetaldehyde dimethyl acetal. Available from: [Link]

-

Wuxi Weiheng Chemical Co., Ltd. Synthetic Methods and Use of Isopropylamine. Available from: [Link]

-

Organic Syntheses. N-(tert-Butylsulfinyl)Imines. Available from: [Link]

-

Patsnap. Synthesis method of N, N-diisopropylethylamine. Available from: [Link]

-

PubChem. N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. Available from: [Link]

- Google Patents. CN102180797A - Synthesis method of N,N-diethyl isopropylamine.

-

Wikimedia Commons. File:N,N'-methanediylidenebis(propan-2-amine) 200.svg. Available from: [Link]

Sources

- 1. PubChemLite - (2,2-dimethoxyethyl)(propan-2-yl)amine (C7H17NO2) [pubchemlite.lcsb.uni.lu]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. 氨基乙醛缩二甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN105906514A - Preparation method of amino aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 5. Method for preparing aminoacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

N-(2,2-Dimethoxyethyl)propan-2-amine in the synthesis of pharmaceutical intermediates

Application Note: N-(2,2-Dimethoxyethyl)propan-2-amine in the Synthesis of Pharmaceutical Intermediates

Executive Summary

N-(2,2-Dimethoxyethyl)propan-2-amine (also known as isopropylaminoacetaldehyde dimethyl acetal) is a specialized bifunctional building block used in the synthesis of nitrogen-containing heterocycles, specifically isoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs) . Unlike standard primary aminoacetals, this secondary amine reagent enables the direct incorporation of an N-isopropyl group into the heterocyclic core, a moiety frequently employed in cardiovascular (e.g., antiarrhythmic) and CNS-active pharmaceutical agents to modulate lipophilicity and metabolic stability.

This guide outlines the mechanistic advantages of this reagent and provides high-fidelity protocols for its use in modified Pomeranz-Fritsch and Bobbitt-Weiss cyclizations.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | N-(2,2-Dimethoxyethyl)propan-2-amine |

| Common Name | Isopropylaminoacetaldehyde dimethyl acetal |

| Structure | (CH₃)₂CH-NH-CH₂-CH(OCH₃)₂ |

| Molecular Weight | 147.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Miscible with MeOH, EtOH, THF, DCM; sparingly soluble in water |

| Stability | Stable under basic/neutral conditions.[1] Hydrolyzes rapidly in acidic media. |

| Storage | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

Handling Precaution: The acetal functionality is a "masked aldehyde." Avoid exposure to trace acids during storage, as premature hydrolysis will generate the reactive aldehyde, leading to polymerization.

Mechanistic Insight: The C4-Cyclization Advantage

While the Pictet-Spengler reaction is the standard for synthesizing C1-substituted isoquinolines, N-(2,2-Dimethoxyethyl)propan-2-amine is uniquely suited for accessing the C4-position of the isoquinoline ring via the Pomeranz-Fritsch pathway.

-

The Switch: The reagent acts as a latent electrophile. Under neutral conditions, the amine acts as a nucleophile (for alkylation/acylation). Upon acid activation, the acetal unmasks to an oxocarbenium ion, which triggers an electrophilic aromatic substitution (EAS) at the para-position of the benzyl substituent, closing the ring at C4 .

-

Selectivity: This pathway is complementary to Pictet-Spengler logic, allowing for the synthesis of 4-hydroxy- or 4-alkoxy-tetrahydroisoquinolines , which are difficult to access otherwise.

Caption: Mechanistic flow showing the dual reactivity of the reagent. The amine serves as the attachment point, while the acetal drives the C4-cyclization.

Application Protocol 1: Synthesis of N-Isopropyl-Tetrahydroisoquinolines

Target: Synthesis of 2-isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-4-ol (Bobbitt-Weiss Modification). Significance: This scaffold mimics the core of verapamil-type calcium channel blockers.

Step 1: N-Alkylation (Attachment)

-

Reagents:

-

3,4-Dimethoxybenzyl bromide (1.0 equiv)

-

N-(2,2-Dimethoxyethyl)propan-2-amine (1.1 equiv)

-

K₂CO₃ (2.0 equiv, anhydrous)

-

Acetonitrile (MeCN) [0.2 M]

-

-

Procedure:

-

Dissolve the benzyl bromide in MeCN.

-

Add K₂CO₃ followed by the amine reagent.

-

Reflux at 80°C for 4–6 hours under N₂. Monitor by TLC (disappearance of bromide).

-

Workup: Cool, filter off solids, and concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Typically >85% of the N-benzyl aminoacetal intermediate.

-

Step 2: Acid-Catalyzed Cyclization (Ring Closure)

Note: The choice of acid determines the oxidation state of the product.

Option A: Classical Bobbitt-Weiss (Yields 4-Hydroxy-THIQ)

-

Reagents: 6M HCl (aqueous).

-

Procedure:

-

Dissolve the intermediate from Step 1 in 6M HCl (10 mL/g).

-

Stir at room temperature for 12–24 hours. The solution will darken.

-

Workup: Basify carefully with NH₄OH to pH 9 at 0°C. Extract with DCM (3x).

-

Purification: Flash chromatography (MeOH/DCM).

-

Outcome: The acetal hydrolyzes to the aldehyde, which cyclizes to form the 4-hydroxy derivative.

-

Option B: Modern Lewis Acid Cyclization (Yields 4-Alkoxy or Unsaturated)

-

Reagents: Titanium(IV) chloride (TiCl₄) or TMSOTf.

-

Procedure:

-

Dissolve intermediate in dry DCM at -78°C.

-

Add TiCl₄ (1.1 equiv) dropwise.

-

Warm to 0°C over 2 hours.

-

Mechanism: Promotes rapid formation of the oxocarbenium ion without competing hydrolysis, often leading to cleaner cyclization.

-

Application Protocol 2: Synthesis of Isoquinolin-4-ones

Target: Synthesis of 2-isopropyl-2,3-dihydroisoquinolin-4(1H)-one. Route: Via Amide Acetal intermediate (Modified Pomeranz-Fritsch).

-

Acylation: React N-(2,2-Dimethoxyethyl)propan-2-amine with Benzoyl Chloride (Et₃N, DCM, 0°C) to form the N-benzoyl acetal.

-

Cyclization: Treat the amide with polyphosphoric acid (PPA) or H₂SO₄ at 100°C.

-

Note: The amide carbonyl deactivates the nitrogen, requiring harsher conditions than the amine route.

-

Result: This forces the cyclization to yield the fully aromatic isoquinoline or the isoquinolinone depending on the workup (oxidation/reduction).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Polymerization | Acid concentration too high or temp too high. | Switch to milder Lewis acid (TMSOTf) at low temp (-78°C). |

| No Cyclization | Electron-deficient aromatic ring. | The reaction requires electron-donating groups (e.g., -OMe) on the benzyl ring to facilitate Friedel-Crafts attack. |

| Hydrolysis w/o Ring Closure | "Open" aldehyde detected. | The oxocarbenium ion is quenching with water before cyclizing. Ensure anhydrous conditions (Option B). |

References

-

Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines. IV. The Bobbitt-Weiss Modification." Journal of Organic Chemistry.

-

Kachler, S., et al. (2020). "Synthesis and pharmacological evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives." National Institutes of Health (PubMed).

-

BenchChem. (2025). "Application Notes and Protocols for the Pomeranz-Fritsch Synthesis." BenchChem Application Library.

-

PubChem. (2024). "N-(2,2-Dimethoxyethyl)propan-2-amine Compound Summary." National Library of Medicine.

Sources

Application Note: A Scalable and Efficient Synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine, a valuable secondary amine intermediate in pharmaceutical and agrochemical research. The protocol herein details a robust and efficient one-pot reductive amination of aminoacetaldehyde dimethyl acetal with acetone. This guide emphasizes not just the procedural steps but the underlying chemical principles, offering insights into reaction optimization, scale-up considerations, and troubleshooting. The described method is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction

Secondary amines are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. N-(2,2-Dimethoxyethyl)propan-2-amine, with its protected aldehyde functionality and an isopropyl group, is a versatile building block for the synthesis of more complex molecules. Traditional methods for the synthesis of secondary amines, such as the direct alkylation of primary amines, are often plagued by issues of polyalkylation, leading to mixtures of products that are difficult to separate.[1][2]

Reductive amination has emerged as a superior and more controlled method for the synthesis of secondary and tertiary amines.[1] This one-pot reaction involves the formation of an imine intermediate from a primary amine and a ketone or aldehyde, which is then reduced in situ to the desired amine.[3][4][5] This approach avoids the issue of over-alkylation and often results in higher yields of the target compound.[1]

This application note presents a detailed and scalable protocol for the synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine via the reductive amination of aminoacetaldehyde dimethyl acetal and acetone. We will delve into the mechanistic details, provide a step-by-step guide for synthesis and purification, and discuss critical considerations for scaling up the reaction.

Synthetic Strategy and Mechanism

The synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine is achieved through a one-pot reductive amination reaction. The overall transformation is depicted below:

The reaction proceeds in two key stages within the same reaction vessel:

-

Imine Formation: The primary amine, aminoacetaldehyde dimethyl acetal, reacts with acetone in a slightly acidic medium to form an imine intermediate. The reaction is reversible, and the equilibrium is driven towards the imine by the subsequent reduction step.[4]

-

Reduction: A reducing agent, such as sodium borohydride, is introduced to selectively reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the final secondary amine product.[1][6]

The choice of reducing agent is critical for the success of the reaction. Sodium borohydride (NaBH₄) is a cost-effective and relatively mild reducing agent suitable for this transformation. More selective but also more expensive reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, especially if the carbonyl compound is sensitive to reduction.[2][6] For this protocol, we will focus on the use of sodium borohydride due to its efficiency and cost-effectiveness for scale-up.

Reaction Mechanism Visualization

Caption: Reductive amination reaction pathway.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 0.5 moles and can be scaled up with appropriate considerations for heat transfer and reagent addition.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Notes |

| Aminoacetaldehyde dimethyl acetal | 105.14 | 52.57 g (0.5 mol) | Ensure it is of high purity (>98%). |

| Acetone | 58.08 | 43.56 g (58.9 mL, 0.75 mol) | Use dry, reagent-grade acetone. |

| Methanol | 32.04 | 500 mL | Anhydrous methanol is preferred. |

| Sodium Borohydride (NaBH₄) | 37.83 | 28.37 g (0.75 mol) | Handle with care, as it is moisture-sensitive and produces hydrogen gas upon reaction with protic solvents. |

| Sodium Hydroxide (NaOH) | 40.00 | For workup | 2M aqueous solution. |

| Dichloromethane (DCM) | 84.93 | For extraction | Reagent grade. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | For drying |

Equipment

-

2L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reaction Setup:

-

Set up the 2L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.[7]

-

Charge the flask with aminoacetaldehyde dimethyl acetal (52.57 g, 0.5 mol) and methanol (500 mL).

-

Begin stirring the mixture to ensure homogeneity.

-

-

Imine Formation:

-

Add acetone (43.56 g, 0.75 mol) to the dropping funnel and add it dropwise to the stirred solution of the amine over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour to facilitate imine formation.

-

-

Reduction:

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly and portion-wise, add sodium borohydride (28.37 g, 0.75 mol) to the reaction mixture. Caution: The addition of sodium borohydride to methanol is exothermic and generates hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring at room temperature for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding water (200 mL). Be aware of hydrogen gas evolution.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Add a 2M aqueous solution of sodium hydroxide to the residue until the pH is >12. This is to ensure the amine is in its free base form.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(2,2-Dimethoxyethyl)propan-2-amine.

-

-

Purification:

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude oil to the distillation flask.

-

Distill under reduced pressure. The product is expected to distill at approximately 70-75 °C at 15 mmHg.

-

Collect the fractions that distill at a constant temperature to obtain the pure N-(2,2-Dimethoxyethyl)propan-2-amine as a colorless oil.

Process Visualization

Caption: Experimental workflow for the synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine.

Scale-up Considerations

Scaling up the synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine from laboratory to pilot or industrial scale requires careful consideration of several factors:

-

Heat Management: The addition of sodium borohydride is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent a runaway reaction. A jacketed reactor with a cooling system is recommended.

-

Reagent Addition: The rate of addition of acetone and sodium borohydride should be carefully controlled to maintain a steady reaction temperature.

-

Hydrogen Evolution: The reaction generates a significant amount of hydrogen gas. The reactor must be equipped with a proper venting system to handle the off-gassing safely.

-

Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized hot spots. A robust mechanical stirrer is necessary for larger volumes.

-

Purification: Fractional distillation at a larger scale requires a more sophisticated distillation setup with a packed column to achieve high purity.

Characterization

The identity and purity of the synthesized N-(2,2-Dimethoxyethyl)propan-2-amine should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

The spectrum is expected to show a doublet for the six methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, a triplet for the methylene protons adjacent to the nitrogen, a triplet for the methine proton of the acetal, and a singlet for the six methoxy protons. The N-H proton will likely appear as a broad singlet.[10]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The spectrum should show distinct signals for the methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, the methylene carbon adjacent to the nitrogen, the methine carbon of the acetal, and the methoxy carbons.

-

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| (CH₃)₂CH- | ~1.0 (d, 6H) | ~22 |

| (CH₃)₂CH - | ~2.7 (sept, 1H) | ~48 |

| -NH-CH₂ - | ~2.6 (t, 2H) | ~50 |

| -CH(OCH₃)₂ | ~4.4 (t, 1H) | ~104 |

| -OCH₃ | ~3.3 (s, 6H) | ~54 |

| -NH - | broad singlet | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low Conversion | - Incomplete imine formation.- Insufficient reducing agent.- Deactivation of the reducing agent by moisture. | - Increase the reaction time for imine formation.- Use a slight excess of the reducing agent.- Ensure all reagents and solvents are anhydrous. |

| Formation of Byproducts | - Reduction of the ketone starting material.- Over-alkylation (less common in this specific reaction). | - Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[2][6]- Control the stoichiometry of the reactants carefully. |